

Application Notes and Protocols: N-Tosyl-L-aspartic Acid Reaction Mechanisms

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Compound of Interest

Compound Name: *N-Tosyl-L-aspartic acid*

Cat. No.: *B122637*

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Audience: Researchers, scientists, and drug development professionals.

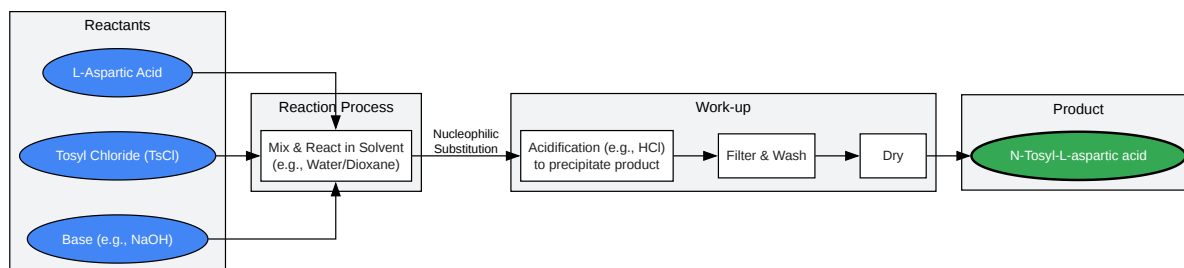
Introduction: **N-Tosyl-L-aspartic acid** is a versatile derivative of the amino acid L-aspartic acid. The attachment of a tosyl (p-toluenesulfonyl) group to the nitrogen atom serves multiple purposes in organic synthesis. Primarily, the tosyl group acts as a robust protecting group for the amine, preventing its participation in unwanted side reactions during subsequent synthetic steps.[1][2] This protection is crucial in complex syntheses, such as peptide manufacturing.[3] Furthermore, the inherent chirality of the L-aspartic acid backbone, preserved in its N-tosylated form, makes it an invaluable chiral building block for asymmetric synthesis, allowing for the controlled introduction of stereocenters into target molecules.[1][4] Its applications extend to the design of chiral ligands for asymmetric catalysis and as a key intermediate in the synthesis of various pharmaceuticals.[1][5]

Application Note 1: Synthesis of N-Tosyl-L-aspartic Acid

The foundational reaction for utilizing this molecule is its synthesis via the tosylation of L-aspartic acid. This process involves the reaction of the amino group of L-aspartic acid with p-toluenesulfonyl chloride (tosyl chloride) under basic conditions. The base is crucial for deprotonating the amino group, increasing its nucleophilicity, and neutralizing the HCl byproduct.

Reaction Mechanism Workflow

The synthesis follows a standard nucleophilic acyl substitution pathway at the sulfonyl group.



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Caption: Workflow for the synthesis of **N-Tosyl-L-aspartic acid**.

Experimental Protocol: Synthesis of N-Tosyl-L-aspartic Acid

This protocol is adapted from standard tosylation procedures for amino acids.

Materials:

- L-Aspartic Acid
- p-Toluenesulfonyl chloride (Tosyl Chloride)
- Sodium Hydroxide (NaOH)
- Dioxane
- Concentrated Hydrochloric Acid (HCl)
- Distilled Water

- Magnetic stirrer and hotplate
- pH paper or pH meter
- Ice bath
- Büchner funnel and flask

Procedure:

- **Dissolution:** In a 250 mL round-bottom flask, dissolve 13.3 g (0.1 mol) of L-aspartic acid in 100 mL of 1 M sodium hydroxide solution. Cool the solution to 10-15°C in an ice bath.
- **Addition of Tosyl Chloride:** While stirring vigorously, add a solution of 21.0 g (0.11 mol) of tosyl chloride in 50 mL of dioxane in portions over 30 minutes. Maintain the temperature below 20°C.
- **Reaction:** Continue stirring the mixture at room temperature for 2-3 hours. During this time, monitor the pH and maintain it between 9-10 by adding 1 M NaOH as needed.
- **Work-up:** After the reaction is complete (monitored by TLC if desired), transfer the mixture to a separatory funnel. Wash the aqueous layer with 50 mL of diethyl ether to remove any unreacted tosyl chloride. Discard the ether layer.
- **Precipitation:** Cool the aqueous layer in an ice bath and acidify it to pH 1-2 by slowly adding concentrated HCl. A white precipitate of **N-Tosyl-L-aspartic acid** will form.
- **Isolation:** Collect the precipitate by vacuum filtration using a Büchner funnel.
- **Purification:** Wash the solid with cold distilled water (3 x 30 mL) to remove salts.
- **Drying:** Dry the product in a vacuum oven at 50-60°C to a constant weight.

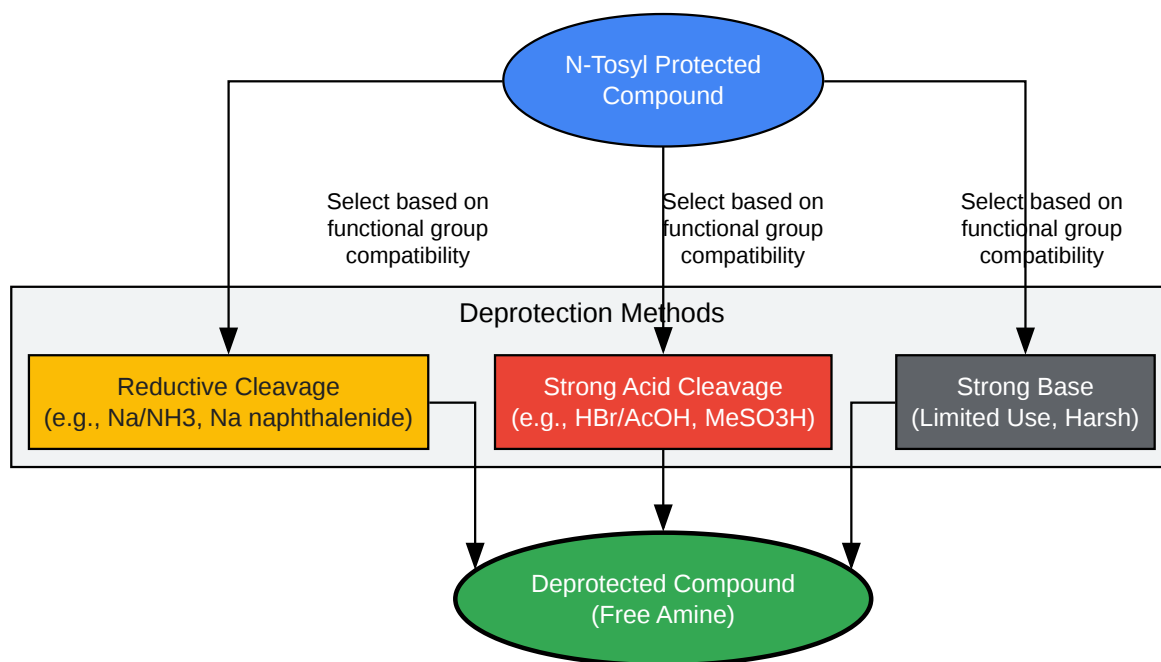
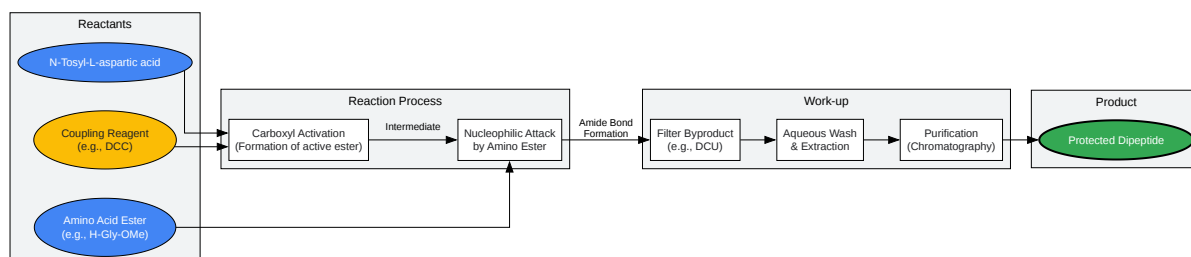
Quantitative Data

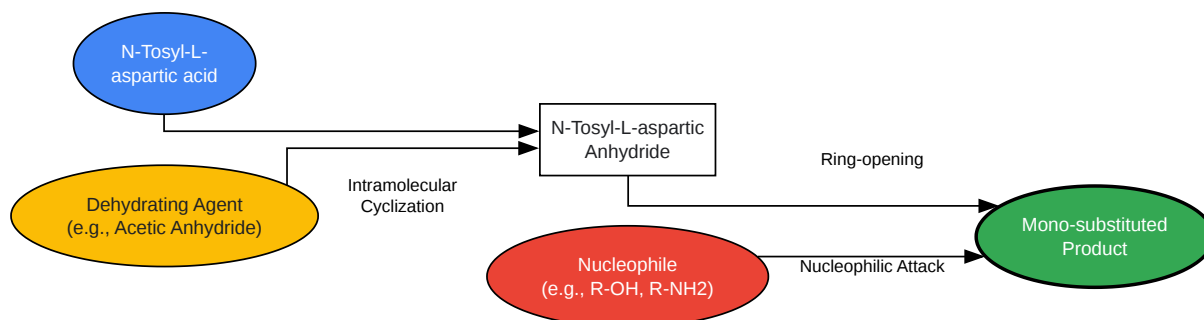
Parameter	Value	Reference
Starting Material	L-Aspartic Acid	N/A
Reagent	p-Toluenesulfonyl chloride	N/A
Typical Yield	80-90%	[6]
Purity (Recrystallized)	>98%	N/A
Molecular Weight	287.29 g/mol	[5]

Application Note 2: Peptide Coupling Reactions

N-Tosyl-L-aspartic acid is utilized in peptide synthesis where the tosyl group protects the α -amino group, allowing for selective activation of one of its carboxylic acid groups for amide bond formation.[1] Common coupling reagents like dicyclohexylcarbodiimide (DCC) or uronium salts (HBTU, HATU) are used to facilitate this reaction.[1]

Peptide Coupling Workflow





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References

- 1. N-Tosyl-D-aspartic acid | 48176-62-1 | Benchchem [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. Synthesis of decapeptide of L-aspartic acid and benzyl-L-aspartic acid by solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Asymmetric Synthesis of Nitrogen Heterocycles [organic-chemistry.org]
- 5. N-Tosyl-L-aspartic acid | 4816-82-4 | EAA81682 | Biosynth [biosynth.com]
- 6. pubs.acs.org [pubs.acs.org]
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